molecular formula C18H18FNO3 B2519825 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide CAS No. 939131-98-3

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide

Cat. No.: B2519825
CAS No.: 939131-98-3
M. Wt: 315.344
InChI Key: NUSDXQGELLCWGH-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group, with the nitrogen substituted by a 3-fluorophenyl moiety. This structure combines lipophilic (benzofuran) and polar (acetamide) regions, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research. The fluorine atom on the phenyl ring enhances electronic properties and metabolic stability, while the dimethyl group on the benzofuran may influence steric interactions .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-18(2)10-12-5-3-8-15(17(12)23-18)22-11-16(21)20-14-7-4-6-13(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDXQGELLCWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide typically involves several steps:

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Benzofuran Moieties

Compounds sharing the 2,2-dimethyl-2,3-dihydrobenzofuran core exhibit variations in the acetamide substituents, which critically impact their properties:

Compound Name N-Substituent Key Properties/Applications Reference
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(o-tolyl)acetamide o-Tolyl Crystallographic data reported; used in structural studies
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide 6-Methanesulfonylbenzothiazole Higher molecular weight (432.5 g/mol); potential sulfonamide-related bioactivity

Key Observations :

  • Electronic Effects : The methanesulfonyl group in introduces strong electron-withdrawing properties, contrasting with the electron-donating methyl group in the o-tolyl derivative .

Fluorophenyl-Substituted Acetamides

Compounds with the N-(3-fluorophenyl)acetamide group but differing in the oxygen-linked substituent:

Compound Name Oxygen-Linked Group Synthesis Yield Melting Point (°C) Biological Activity Reference
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 4-Butyryl-2-fluorophenoxy 82% 75 Not explicitly reported
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide 5-Sulfanyl-1,3,4-thiadiazol-2-yl N/A N/A Anticancer (MCF-7 cells)

Key Observations :

  • Synthetic Routes: Both and employ bromoacetyl bromide for acetamide formation, but differ in coupling partners (e.g., phenols vs. thiadiazoles).
  • Bioactivity : The thiadiazole derivative demonstrates anticancer activity, highlighting the role of heterocycles in modulating pharmacological effects.

Heterocyclic Variations

Comparison with compounds replacing the benzofuran core with other heterocycles:

Compound Name Core Structure Key Features Reference
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide Phenoxy Hydrophilic hydroxyl group; 54% yield
N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide Phenyl (non-heterocyclic) Branched alkyl chain; increased lipophilicity

Key Observations :

  • Lipophilicity : The absence of a heterocyclic core in reduces molecular complexity but enhances lipid solubility.
  • Polarity : Hydroxyl-containing derivatives (e.g., ) may exhibit improved aqueous solubility compared to benzofuran-based compounds.

Physicochemical and Pharmacological Data

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/L)
Target Compound ~343.4 ~3.2 ~10 (low)
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(o-tolyl)acetamide ~339.4 ~3.5 ~8 (low)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ~307.4 ~2.8 ~50 (moderate)

Research Findings and Implications

  • Fluorine substitution on the phenyl ring improves metabolic stability and bioavailability .
  • Synthetic Challenges : Bromoacetyl bromide is a common reagent, but coupling efficiency varies with steric hindrance (e.g., o-tolyl vs. 3-fluorophenyl) .
  • Divergent Applications : Benzofuran derivatives are explored in agrochemicals (e.g., carbofuran ), while fluorophenyl-thiadiazole hybrids show promise in oncology .

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